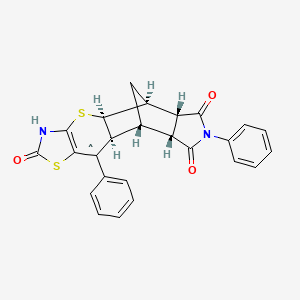
CID 137699585
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 137699585” is a chemical entity registered in the PubChem database. PubChem is a comprehensive resource for chemical information, providing data on the biological activities of small molecules. This compound is part of a vast collection of chemical structures and their associated biological activities.
Analyse Des Réactions Chimiques
CID 137699585 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Addition: This reaction involves the addition of atoms or groups to a double or triple bond. Common reagents include hydrogen gas and halogens.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
CID 137699585 has various scientific research applications, including:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Medicine: It could be investigated for its potential therapeutic effects or as a lead compound in drug discovery.
Industry: It may be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of CID 137699585 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use.
Comparaison Avec Des Composés Similaires
CID 137699585 can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with similar chemical structures or biological activities
Some similar compounds include:
- CID 2244 (aspirin)
- CID 5161 (salicylsalicylic acid)
- CID 3715 (indomethacin)
- CID 1548887 (sulindac)
These compounds share structural similarities but may differ in their specific biological activities and applications.
Propriétés
Formule moléculaire |
C67H152N32O4 |
|---|---|
Poids moléculaire |
1470.1 g/mol |
InChI |
InChI=1S/C67H152N32O4/c1-52(2)37-58(94-44-60(49-101)96-42-57(14-9-21-91-67(76)77)98-46-62-15-10-35-99(62)36-34-85-47-63(69)53(3)103)43-93-55(12-7-19-89-65(72)73)40-92-56(13-8-20-90-66(74)75)41-95-61(50-102)45-97-59(48-100)39-84-31-29-81-25-24-79-26-27-82-32-33-87-54(11-6-18-88-64(70)71)38-83-30-28-80-23-22-78-16-4-5-17-86-51-68/h16,23,25,30-31,34,52-63,78-87,92-98,100-103H,4-15,17-22,24,26-29,32-33,35-51,68-69H2,1-3H3,(H4,70,71,88)(H4,72,73,89)(H4,74,75,90)(H4,76,77,91)/t53-,54+,55+,56+,57+,58+,59-,60-,61-,62+,63-/m1/s1 |
Clé InChI |
XSCLWOSUNQFZJO-FADGEIAPSA-N |
SMILES isomérique |
C[C@H]([C@@H](CN[CH]CN1CCC[C@H]1CN[C@@H](CCCN=C(N)N)CN[C@H](CN[C@@H](CC(C)C)CN[C@@H](CCCN=C(N)N)CN[C@@H](CCCN=C(N)N)CN[C@H](CN[C@H](CN[CH]CN[CH]CNCCNCCN[C@@H](CCCN=C(N)N)CN[CH]CN[CH]CN[CH]CCCNCN)CO)CO)CO)N)O |
SMILES canonique |
CC(C)CC(CNC(CCCN=C(N)N)CNC(CCCN=C(N)N)CNC(CNC(CN[CH]CN[CH]CNCCNCCNC(CCCN=C(N)N)CN[CH]CN[CH]CN[CH]CCCNCN)CO)CO)NCC(CO)NCC(CCCN=C(N)N)NCC1CCCN1C[CH]NCC(C(C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12350454.png)
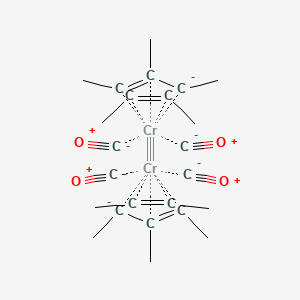
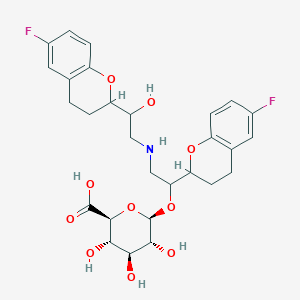


![sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-imino-5H-purin-6-one](/img/structure/B12350487.png)
![1-Pyrrolidinyloxy,3-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethyl-](/img/structure/B12350495.png)
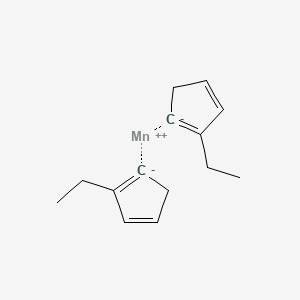
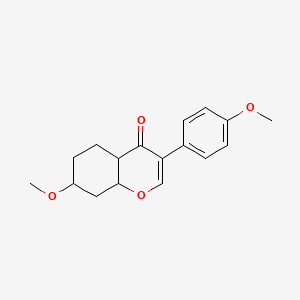
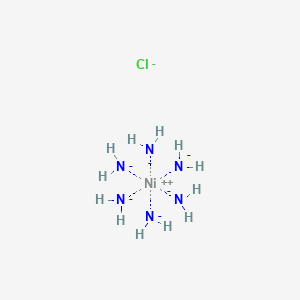

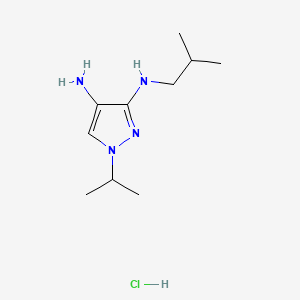
![5-[3-[4-(4-Chlorophenyl)piperidin-1-yl]propyl]-5a,6,7,8,9,9a-hexahydropyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B12350546.png)
